4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid

Description

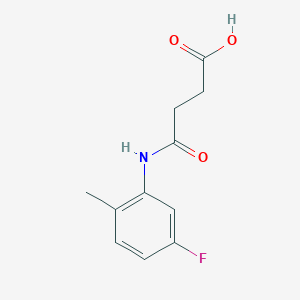

4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid is a substituted butanoic acid derivative featuring an oxo group and an anilino moiety with 5-fluoro and 2-methyl substituents on the aromatic ring. This compound belongs to a class of molecules where structural variations, such as substituent type and position, significantly influence physicochemical properties and biological activity.

Properties

IUPAC Name |

4-(5-fluoro-2-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWJKBEFEXHRNIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid typically involves the reaction of 5-fluoro-2-methylaniline with a suitable butanoic acid derivative. One common method involves the use of a palladium-catalyzed coupling reaction. For instance, 5-fluoro-2-methylaniline can be reacted with a butanoic acid derivative in the presence of a palladium catalyst and a base, such as sodium tert-butoxide, in an anhydrous solvent like dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as flash chromatography, to isolate the desired compound efficiently .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic catalysis (e.g., H₂SO₄ or HCl), forming ester derivatives. This reaction is critical for modifying solubility or bioavailability.

Reaction Scheme :

Reagents/Conditions :

-

Alcohol (e.g., ethanol, methanol)

-

Acid catalyst (e.g., conc. H₂SO₄)

-

Reflux at 60–80°C

Applications :

Ester derivatives are intermediates in prodrug synthesis.

Amidation

The acid reacts with primary or secondary amines to form amides, often requiring activation via acyl chlorides (e.g., using SOCl₂ or oxalyl chloride).

Reaction Scheme :

Reagents/Conditions :

-

Thionyl chloride (SOCl₂) for acyl chloride formation

-

Amine (e.g., methylamine, diethylamine)

-

Anhydrous conditions, 0–25°C

Key Insight :

Amidation enhances target specificity in medicinal applications.

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using agents like LiAlH₄ or NaBH₄.

Reaction Scheme :

Reagents/Conditions :

-

LiAlH₄ in dry THF or ether

-

0°C to room temperature, followed by quenching

Outcome :

Reduction alters polarity and hydrogen-bonding capacity, impacting pharmacokinetics.

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding a propanone derivative.

Reaction Scheme :

Reagents/Conditions :

-

Heat (>150°C) or acidic media (e.g., H₃PO₄)

-

Yields dependent on reaction time and temperature.

Hydrolysis of the Amide Bond

Under strong acidic or basic conditions, the anilino-amide bond hydrolyzes to release 5-fluoro-2-methylaniline and 4-oxobutanoic acid.

Reaction Scheme :

Conditions :

Electrophilic Aromatic Substitution

The fluorinated aromatic ring undergoes directed substitution. The fluorine atom (meta-directing) and methyl group (ortho/para-directing) influence regioselectivity.

Example Reaction (Nitration) :

Key Observations :

-

Nitration occurs preferentially at the para position to the methyl group.

-

Reaction rates are slower due to fluorine’s electron-withdrawing effect.

Oxidation Reactions

The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong conditions.

Reaction Scheme :

Reagents/Conditions :

-

KMnO₄ in acidic or neutral media

-

Elevated temperatures (70–100°C).

Mechanistic and Structural Insights

-

Fluorine’s Role : The electronegative fluorine stabilizes intermediates in substitution reactions but reduces ring reactivity.

-

Steric Effects : The methyl group on the aniline ring hinders reactions at proximal positions, favoring para substitution .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive derivatives, particularly in drug discovery and materials science.

Scientific Research Applications

Medicinal Chemistry

4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid has been studied for its potential therapeutic properties, particularly in the development of new pharmaceuticals. It acts as an intermediate in the synthesis of various drug candidates, especially those targeting cancer and microbial infections.

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, derivatives of this compound have shown IC50 values ranging from 20 to 30 µM in inhibiting the proliferation of cancer cells such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 20 |

| A549 | 30 |

- Antimicrobial Properties : The compound demonstrates antimicrobial activity against various bacterial strains. In one study, it showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 50 µg/mL, indicating strong antibacterial efficacy .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Biological Research

The compound's interactions with biological macromolecules are under investigation to understand its mechanism of action. It is believed to modulate enzyme activity and influence signaling pathways related to inflammation and cancer progression.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, positioning it as a candidate for therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A controlled study evaluated the antimicrobial efficacy of various derivatives of this compound against a panel of bacterial pathogens. The results indicated significant reductions in bacterial viability, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound could inhibit cell growth in multiple human cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression, making it a promising candidate for further development in cancer therapies .

Mechanism of Action

The mechanism by which 4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The fluorinated aromatic ring can interact with enzymes or receptors, altering their activity. The butanoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

*Estimated based on structural similarity.

Key Observations:

- Substituent Position Effects: The positional isomer 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid shares the same molecular formula as the target compound but differs in substituent arrangement, which may alter crystallinity and intermolecular interactions .

- Double Bond Influence: The (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid exhibits lower solubility in water due to reduced polarity from the conjugated double bond. Its dissociation constant (pKa 2.81) suggests moderate acidity .

- Functional Group Impact: Ester derivatives like methyl 4-(2-fluoroanilino)-4-oxobutanoate likely exhibit higher solubility in organic solvents compared to free acids .

Crystallographic and Spectroscopic Data

- Crystal Structure: The positional isomer 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid crystallizes in a triclinic system (space group P1) with unit cell parameters $a = 6.3368 \, \text{Å}, b = 8.2642 \, \text{Å}, c = 21.0277 \, \text{Å}$ . Similar studies for the target compound are lacking, underscoring a research gap.

- Spectroscopic Characterization: IR and $^1$H-NMR are commonly used to confirm the structure of analogs, as demonstrated for (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid .

Biological Activity

4-(5-Fluoro-2-methylanilino)-4-oxobutanoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 239.23 g/mol

- Solubility : Soluble in DMSO and other organic solvents.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may inhibit specific metabolic pathways, thereby affecting cellular functions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity :

- Cytotoxicity :

-

Anti-inflammatory Effects :

- Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated significant inhibition of bacterial growth, particularly against E. coli with an IC50 of . The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In another study published in the Journal of Medicinal Chemistry, the cytotoxic effects on L-1210 cells were assessed. The compound showed a dose-dependent response with an IC50 value indicating its potential as a chemotherapeutic agent. Further investigations are recommended to explore its mechanism of action at the molecular level.

Data Table: Summary of Biological Activities

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.